3-(Butylthio)propionaldehyde

Description

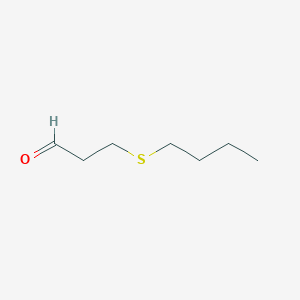

Structure

3D Structure

Properties

CAS No. |

19378-51-9 |

|---|---|

Molecular Formula |

C7H14OS |

Molecular Weight |

146.25 g/mol |

IUPAC Name |

3-butylsulfanylpropanal |

InChI |

InChI=1S/C7H14OS/c1-2-3-6-9-7-4-5-8/h5H,2-4,6-7H2,1H3 |

InChI Key |

QUTRYMHYEIGSRX-UHFFFAOYSA-N |

SMILES |

CCCCSCCC=O |

Canonical SMILES |

CCCCSCCC=O |

Other CAS No. |

19378-51-9 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Butylthio Propionaldehyde

Development of Established Synthetic Routes

Established synthetic methods for 3-(butylthio)propionaldehyde primarily involve the addition of butanethiol to an acrolein derivative or the reaction between butanethiol and propionaldehyde (B47417) precursors. Catalysis plays a crucial role in enhancing the efficiency and selectivity of these transformations.

Thiol-Ene Additions to Acrolein Derivatives

The thiol-ene reaction, a type of hydrothiolation, is a prominent method for synthesizing this compound. wikipedia.org This reaction involves the addition of a thiol (butanethiol) to an alkene (acrolein or its derivatives). wikipedia.org The process is known for its high yield, stereoselectivity, and rapid reaction rate, making it a form of "click chemistry". wikipedia.org The addition typically follows an anti-Markovnikov regioselectivity, where the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.org

The reaction can be initiated through two main mechanisms: free-radical addition and Michael addition. wikipedia.org

Free-radical addition: This can be triggered by light, heat, or radical initiators. A thiyl radical is formed, which then reacts with the alkene. wikipedia.org Photopolymerization is a useful radical-based approach. wikipedia.org

Michael addition: This is a conjugate addition reaction that can also be employed.

The thiol-ene reaction is highly atom-efficient and can be used for various applications, including the synthesis of dendrimers and polymers. wikipedia.orgacsgcipr.org

Reactions Involving Butanethiol and Propionaldehyde Precursors

An alternative route involves the direct reaction of butanethiol with propionaldehyde precursors. In one procedure, propionaldehyde is treated with butanethiol in the presence of a base like potassium hydroxide (B78521). This reaction is often carried out in a biphasic system, such as toluene (B28343) and water, to minimize side reactions like aldol (B89426) condensation. This method has been reported to achieve high conversion rates (over 90%) and good isolated yields (78-85%) after purification by vacuum distillation.

Another approach involves the lithiation of a dithioacetal derivative of propionaldehyde. Propionaldehyde is first converted to its dithioacetal using butanethiol and a Lewis acid catalyst like BF₃·Et₂O. Subsequent lithiation with n-butyllithium followed by aerobic oxidation yields the target aldehyde.

Catalytic Approaches in this compound Synthesis

Catalysis is integral to many synthetic routes for this compound, enhancing reaction rates and selectivity.

Acid and Base Catalysis: As mentioned, bases like potassium hydroxide are used to facilitate the reaction between butanethiol and propionaldehyde. Acid catalysts, such as methanesulfonic acid, can be used in oxidative variants of the thiol-ene reaction to produce sulfoxides directly. organic-chemistry.org

Metal Catalysis: While the classic thiol-ene reaction is often metal-free, certain catalytic systems can be employed. google.com For instance, palladium-based catalysts are used in related oxidative cyclization-alkoxycarbonylation reactions to synthesize sulfur-containing heterocycles. nih.gov

Novel and Green Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing this compound and related compounds.

Eco-Friendly Reagents and Solvents in Synthesis

A key aspect of green synthesis is the use of non-toxic, renewable, and readily available reagents and solvents.

Water as a Solvent: The use of water as a solvent in organic reactions is highly desirable. For example, the Michael addition of thiols to α,β-unsaturated carbonyl compounds has been successfully carried out in water, sometimes promoted by the hydrophobic effect. nih.gov

Benign Solvents: The thiol-ene reaction itself is often considered a "green" reaction as it can sometimes be performed without a solvent or in environmentally benign solvents. google.com

One-Pot Syntheses: Developing one-pot procedures, where multiple reaction steps are carried out in the same vessel, reduces waste and improves efficiency. rsc.org

Flow Chemistry and Continuous Reactor Systems

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch, offers several advantages for the synthesis of this compound.

Improved Safety and Control: Flow reactors allow for better control over reaction parameters such as temperature and pressure, which is particularly important for exothermic reactions.

Enhanced Efficiency: The high surface-area-to-volume ratio in flow reactors can lead to faster reaction times and higher yields.

Scalability: Scaling up production is often easier and more efficient with continuous flow systems compared to traditional batch reactors.

The application of flow chemistry has been explored for related processes like Stille polycondensation, where it has been shown to enable precise control over molecular weight. elsevierpure.com

Mechanistic Elucidation of Key Synthetic Pathways

The synthesis of this compound occurs via the 1,4-conjugate addition of butanethiol to acrolein, an α,β-unsaturated aldehyde. acsgcipr.orglibretexts.org This reaction, known as a thia-Michael addition, is characterized by the addition of a sulfur nucleophile to the electron-deficient β-carbon of the acrolein molecule. nih.govsemanticscholar.org The process can be initiated without a catalyst or, more commonly, catalyzed by a base or a nucleophile to enhance reaction rates. wikipedia.orgresearchgate.net

In the base-catalyzed pathway, the base abstracts a proton from butanethiol to form a highly reactive butylthiolate anion. researchgate.netnih.gov This thiolate then acts as the potent nucleophile. In the nucleophile-initiated mechanism, a nucleophilic catalyst first attacks the β-carbon of acrolein, forming a zwitterionic intermediate which then deprotonates the thiol. nih.gov Regardless of the initiation method, the subsequent steps of the mechanism are consistent. researchgate.net

Reaction Intermediates and Transition States

The key reactive species in the synthesis of this compound is the butylthiolate anion (CH₃(CH₂)₃S⁻) , which is formed either through deprotonation of butanethiol by a base or via a catalyst-initiated cycle. nih.govnih.gov This thiolate is a soft nucleophile that selectively attacks the "soft" electrophilic β-carbon of the acrolein molecule. nih.gov

The crucial step of the reaction is the nucleophilic attack of the butylthiolate anion on the β-carbon of the acrolein double bond. This proceeds through a high-energy transition state (TS) . Computational studies on analogous thiol-Michael additions show that this transition state involves the partial formation of the new carbon-sulfur bond and the simultaneous delocalization of the π-electrons of the former double bond onto the carbonyl oxygen. acs.orgresearchgate.net This results in a structure with a partial negative charge distributed across the sulfur, β-carbon, α-carbon, and oxygen atoms. The stability of this anionic transition state is a key factor in determining the reaction rate. acs.orgnih.gov

Following the transition state, a distinct enolate intermediate is formed. researchgate.netresearchgate.net This intermediate is a resonance-stabilized carbanion where the negative charge is delocalized between the α-carbon and the oxygen atom of the carbonyl group. The final step of the mechanism is a rapid proton transfer. The enolate intermediate abstracts a proton from a proton source in the medium, which could be a protonated base catalyst or another molecule of butanethiol, to yield the final, neutral this compound product and regenerate the thiolate anion for subsequent catalytic cycles. nih.gov

A simplified reaction profile illustrating these stages is shown below:

Reactants: Butanethiol + Acrolein

Transition State (TS): [Acrolein---S-Butanethiol]⁻ (Structure with partial bonds and delocalized charge)

Intermediate (INT): Butylthio-enolate anion

Product (P): this compound

Kinetic and Thermodynamic Considerations

The thia-Michael addition is generally considered a "click" reaction, characterized by high yields, rapid rates, and a strong thermodynamic driving force. wikipedia.orgrsc.org

Kinetic Factors: The rate of the reaction is highly dependent on the nucleophilicity of the thiol and the electrophilicity of the Michael acceptor (acrolein). researchgate.netmdpi.com

Catalysis: The reaction is significantly accelerated by base or nucleophilic catalysis. researchgate.netmdpi.com Bases increase the concentration of the more reactive thiolate anion, while nucleophilic catalysts provide an alternative, lower-energy reaction pathway. nih.govresearchgate.net Primary amines have been shown to be particularly effective catalysts for similar thiol-Michael additions. acs.org

Thiol Acidity (pKa): The rate of thiolate formation, the first step in the base-catalyzed mechanism, is related to the pKa of the thiol. acs.orgnsf.gov While butanethiol is an aliphatic thiol with a relatively high pKa (around 10-11), its deprotonation is readily achieved with common bases. researchgate.net

Solvent Effects: Polar aprotic solvents like DMF and DMSO can accelerate the reaction by stabilizing the charged thiolate and enolate intermediates, thereby favoring the reaction kinetics. mdpi.com

Rate-Determining Step: For many thiol-Michael additions, the initial nucleophilic attack on the β-carbon is the rate-limiting step. researchgate.net However, in some dynamic or reversible systems, the retro-Michael reaction (the fragmentation of the adduct) can become rate-determining, especially at elevated temperatures. rsc.org

Thermodynamic Factors: The conjugate addition of a thiol to an α,β-unsaturated carbonyl is typically a thermodynamically favorable process. wikipedia.orgnih.gov

Reaction Enthalpy (ΔH): The reaction is strongly exothermic. This is due to the replacement of a relatively weak carbon-carbon π-bond and a sulfur-hydrogen σ-bond with a strong carbon-sulfur σ-bond and a carbon-hydrogen σ-bond.

The table below summarizes the key mechanistic aspects.

| Mechanistic Aspect | Description | Key Species/State | Influencing Factors |

|---|---|---|---|

| Initiation | Formation of the nucleophilic butylthiolate anion. | CH₃(CH₂)₃S⁻ | Base/Nucleophile Catalyst, Thiol pKa |

| Propagation | Nucleophilic attack on the β-carbon of acrolein. | Anionic Transition State | Solvent Polarity, Steric Hindrance |

| Intermediate Formation | Generation of a resonance-stabilized enolate. | Butylthio-enolate Anion | Stability of the enolate structure |

| Termination | Protonation of the enolate to form the final product. | This compound | Availability of a proton source (e.g., R-SH) |

| Kinetics | Study of the reaction rate. | Rate Constant (k) | Catalyst concentration, temperature, solvent |

| Thermodynamics | Study of the reaction's energy and equilibrium. | ΔG, ΔH | Bond energies (C=C, S-H vs. C-S, C-H) |

Chemical Reactivity and Transformational Pathways of 3 Butylthio Propionaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 3-(butylthio)propionaldehyde is a primary site for nucleophilic attack and redox reactions.

Nucleophilic Additions and Condensations

Like other aldehydes, this compound readily undergoes nucleophilic addition and condensation reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon. For instance, it can react with Grignard reagents or organolithium compounds to yield secondary alcohols. It can also form acetals upon reaction with alcohols under acidic conditions, a common strategy for protecting the aldehyde group during reactions at the thioether moiety. Condensation with amines can produce imines or enamines, while reaction with ylides, such as in the Wittig reaction, can convert the carbonyl group into an alkene. youtube.com

Reductions to Alcohols and Hydrocarbons

The aldehyde functional group can be selectively reduced to a primary alcohol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting product is 3-(butylthio)propan-1-ol.

For a complete reduction of the aldehyde to a hydrocarbon, forming butylthiopropane, more stringent methods like the Wolff-Kishner or Clemmensen reduction would be employed, though conditions must be chosen carefully to avoid side reactions involving the thioether.

Table 1: Reduction Reactions of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Aldehyde to Alcohol | Sodium Borohydride (NaBH₄) | 3-(Butylthio)propan-1-ol |

| Aldehyde to Alkane | Zn(Hg), HCl (Clemmensen) | Butylthiopropane |

Oxidations to Carboxylic Acids

The aldehyde group is readily oxidized to a carboxylic acid. libretexts.org This conversion to 3-(butylthio)propanoic acid can be accomplished with a variety of oxidizing agents. organic-chemistry.org Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective. libretexts.org For substrates sensitive to harsh conditions, milder reagents such as Tollens' reagent (a silver-ammonia complex) can be used, which selectively oxidize aldehydes. libretexts.org The oxidation can also be achieved using hydrogen peroxide, sometimes in the presence of a catalyst. organic-chemistry.orgorganic-chemistry.org

Table 2: Oxidation of Aldehyde Group

| Oxidizing Agent | Product |

|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | 3-(Butylthio)propanoic acid |

| Potassium Permanganate (KMnO₄) | 3-(Butylthio)propanoic acid |

| Tollens' Reagent [Ag(NH₃)₂]⁺ | 3-(Butylthio)propanoic acid |

Aldol (B89426) Condensations and Related Carbon-Carbon Bond Formations

Due to the presence of α-hydrogens (protons on the carbon adjacent to the carbonyl group), this compound can undergo base-catalyzed aldol condensation. masterorganicchemistry.comcoventry.ac.uk In this reaction, it can act as both a nucleophile (after deprotonation to form an enolate) and an electrophile. The self-condensation would lead to the formation of a β-hydroxy aldehyde, which may subsequently dehydrate upon heating to yield an α,β-unsaturated aldehyde. masterorganicchemistry.comyoutube.comyoutube.com Crossed aldol condensations with other aldehydes or ketones are also possible, expanding the synthetic utility for creating more complex carbon skeletons. masterorganicchemistry.com

Reactions Involving the Thioether Moiety

The sulfur atom in the thioether group is susceptible to oxidation.

Theoretical and Computational Investigations of 3 Butylthio Propionaldehyde

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamics of intermolecular interactions. In the context of 3-(butylthio)propionaldehyde, MD simulations could elucidate how individual molecules interact with each other in a condensed phase, which is crucial for understanding properties like boiling point, viscosity, and solubility.

Given the structure of this compound, which features a polar aldehyde group and a nonpolar butyl chain with a sulfur atom, a variety of intermolecular forces are expected to be at play. The primary forces would include:

Dipole-dipole interactions: The aldehyde group possesses a significant dipole moment due to the electronegativity difference between the carbon and oxygen atoms. These dipoles would lead to attractive interactions between adjacent molecules.

Thioether interactions: The sulfur atom in the thioether linkage can also participate in intermolecular interactions, although these are generally weaker than those involving oxygen. The electronegativity of sulfur is less than that of oxygen, resulting in a smaller dipole moment in the C-S bond compared to the C-O bond. masterorganicchemistry.com

MD simulations of analogous short-chain aldehydes and thioethers have shown that the interplay of these forces governs the liquid structure and dynamics. For this compound, simulations would likely reveal a complex liquid structure where molecules orient to optimize both the dipole-dipole interactions of the aldehyde groups and the van der Waals contacts of the butyl chains. The flexibility of the butyl chain would also be a key factor, with conformational changes influencing the local packing and interaction energies. acs.org

Table 1: Potential Intermolecular Interactions of this compound Investigated by Molecular Dynamics

| Interaction Type | Participating Functional Group(s) | Expected Significance |

| Van der Waals Forces | Butyl chain, entire molecule | High |

| Dipole-Dipole Interactions | Aldehyde group | Moderate |

| Thioether Linkage Interactions | Thioether group | Low to Moderate |

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological or chemical activity. In silico SAR methods, which use computational models, are instrumental in predicting the activity of new compounds and in understanding the molecular features responsible for a desired effect. For a flavor compound like this compound, SAR studies could explore how modifications to its structure affect its odor profile and intensity.

The activity of a flavor molecule is often determined by its interaction with specific olfactory receptors. nih.govnih.gov Computational docking and quantitative structure-activity relationship (QSAR) models are key in silico tools for SAR studies. Docking simulations could predict how this compound binds to a model of an olfactory receptor, identifying key interactions such as hydrogen bonds or hydrophobic contacts. researchgate.netmdpi.com QSAR models, on the other hand, would use a dataset of related molecules and their measured activities to build a statistical model that can predict the activity of new, untested structures.

For this compound, an in silico SAR study might investigate the following structural modifications:

Alkyl Chain Length: Varying the length of the butyl group could impact the molecule's hydrophobicity and its fit within a receptor binding pocket. Longer or shorter chains may lead to different odor characteristics or intensities.

Aldehyde Group Modification: The aldehyde is a key functional group. Its reduction to an alcohol or oxidation to a carboxylic acid would drastically alter the electronic properties and hydrogen bonding capacity of the molecule, likely leading to a significant change or loss of its characteristic odor. acs.org

Table 2: Hypothetical Structure-Activity Relationship (SAR) Insights for this compound from In Silico Methods

| Structural Modification | Potential Impact on Activity (e.g., Odor Profile) | Rationale |

| Increase/Decrease Butyl Chain Length | Altered odor character and intensity | Changes in hydrophobicity and steric fit in receptor |

| Reduction of Aldehyde to Alcohol | Loss or significant change in odor | Altered electronic properties and hydrogen bonding capability |

| Oxidation of Aldehyde to Carboxylic Acid | Loss of characteristic odor | Significant change in polarity and chemical reactivity |

| Isomeric Rearrangement of Thioether | Modified odor profile | Change in molecular shape and accessibility of functional groups |

Mechanistic Studies of 3 Butylthio Propionaldehyde in Biological Systems in Vitro and Preclinical Models

Enzyme Interaction and Modulation Studies (In Vitro)

Aldehyde Dehydrogenase (ALDH) Binding and Inhibition Kinetics

Aldehyde dehydrogenases (ALDHs) represent a superfamily of enzymes critical for the metabolism of both endogenous and exogenous aldehydes. The human ALDH superfamily is comprised of 19 isozymes with significant physiological and toxicological roles. nih.gov For instance, the ALDH1A subfamily is pivotal in embryogenesis through retinoic acid signaling, while ALDH2 is crucial for alcohol metabolism by oxidizing acetaldehyde. nih.gov

Table 1: General Kinetic Parameters for ALDH Inhibition

| Parameter | Description | Relevance to 3-(Butylthio)propionaldehyde |

|---|---|---|

| IC₅₀ | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | Would quantify the potency of this compound as an ALDH inhibitor. |

| Kᵢ | The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. | A lower Kᵢ value would suggest a higher binding affinity. |

| Type of Inhibition | Can be competitive, non-competitive, or uncompetitive, describing how the inhibitor binds to the enzyme and affects substrate binding. | Would elucidate the specific mechanism by which this compound inhibits ALDH. |

Interaction with Thiol-Containing Enzymes and Proteins

The thiol groups of cysteine residues in proteins are highly reactive nucleophiles that can interact with electrophilic compounds. researchgate.netnih.gov These interactions are central to redox signaling and protection against oxidative damage. nih.gov The reactivity of a protein thiol is influenced by its local environment, including steric hindrance and charge distribution. researchgate.net

Aldehydes, such as this compound, can react with these thiol groups. This can lead to the formation of adducts and potentially alter the protein's structure and function. researchgate.net The interaction can be reversible, as in the formation of disulfides, or irreversible. nih.gov The study of these interactions often involves techniques to label and identify modified thiols. nih.govnih.gov For instance, dibromobimane (B43652) can be used to detect vicinal thiols that are likely to form intraprotein disulfides. nih.gov While specific studies on this compound's interaction with the broader proteome of thiol-containing proteins are not detailed in the available literature, its aldehyde functional group suggests a potential for such reactivity.

Cellular Pathway Modulation in Model Systems (In Vitro)

Investigation of Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov This can lead to cellular damage and has been implicated as a trigger for apoptosis. researchgate.net Cells possess antioxidant systems, including thiol-containing molecules like glutathione (B108866) and antioxidant enzymes such as superoxide (B77818) dismutase and catalase, to counteract oxidative stress. researchgate.netnih.gov

The introduction of exogenous compounds can perturb this delicate balance. nih.gov In vitro models are frequently used to study the potential of a compound to induce oxidative stress by measuring markers like ROS levels and the expression of antioxidant genes. nih.gov For example, butin (B190712) has been shown to protect cells against hydrogen peroxide-induced apoptosis by scavenging ROS and activating antioxidant enzymes. nih.gov While direct studies on this compound's role in oxidative stress are not extensively documented, its chemical nature suggests it could potentially interact with cellular redox systems.

Table 2: Markers for In Vitro Oxidative Stress Assessment

| Marker | Method of Measurement | Significance |

|---|---|---|

| Reactive Oxygen Species (ROS) | Fluorescent probes (e.g., DCFDA) | Direct measure of oxidative species. |

| Glutathione (GSH/GSSG) Ratio | HPLC, spectrophotometric assays | Indicates the status of the cellular thiol buffer. |

| Antioxidant Enzyme Activity | Spectrophotometric assays | Measures the cell's enzymatic defense capacity (e.g., SOD, Catalase). |

| Gene Expression of Antioxidant Enzymes | qRT-PCR, microarrays | Shows transcriptional response to oxidative stress. |

Impact on Cellular Signaling Cascades (e.g., MAPK, NF-κB)

Cellular signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are crucial for regulating cellular processes such as inflammation, differentiation, and survival. nih.gov The activation of these pathways often involves a cascade of phosphorylation events or the translocation of transcription factors to the nucleus. nih.govnih.gov

For instance, fluid shear stress can activate NF-κB in osteoblasts, a process that is dependent on purinergic signaling. nih.gov Similarly, the p38 MAPK pathway is a key regulator of myogenic differentiation and can activate NF-κB during this process. nih.gov The potential for this compound to modulate these pathways has not been specifically elucidated in the reviewed literature. However, given that various external stimuli can influence these cascades, it remains a plausible area for future investigation.

Receptor Binding Affinity and Agonist/Antagonist Profiling (In Vitro)

The binding affinity of a compound to a receptor is a primary determinant of its potential therapeutic or biological effect. nih.gov This affinity is influenced by factors such as the molecule's size and its ability to form specific interactions with the binding site. nih.gov For example, in the case of corticosteroids, receptor-binding affinity at the glucocorticoid receptor is a major factor in their therapeutic potential, with an ideal size providing a balance between nonspecific interactions and fitting within the binding site. nih.gov

Currently, there is a lack of specific data in the public domain regarding the receptor binding affinity and the agonist or antagonist profile of this compound. Comprehensive screening against a panel of receptors would be necessary to characterize its pharmacological profile.

Membrane Permeability and Intracellular Distribution Studies in Cell Cultures

Direct experimental data from in vitro studies specifically examining the membrane permeability and intracellular distribution of this compound in cell cultures are not extensively documented in publicly available literature. However, its physicochemical properties allow for well-founded inferences regarding its behavior. The compound possesses a molecular weight of 146.25 g/mol and a calculated XLogP3-AA value of 1.6, indicating a degree of lipophilicity that suggests it can passively diffuse across the lipid bilayer of cell membranes. nih.gov

The mechanism of uptake for small, moderately lipophilic molecules like this compound is likely to be driven by concentration gradients, allowing it to enter the cytoplasm from the extracellular environment. Its structure, featuring a flexible butyl chain attached to a propanal moiety via a thioether linkage, lacks substantial polar groups that would necessitate active transport mechanisms.

Once inside the cell, its distribution would be influenced by its chemical reactivity and affinity for subcellular compartments. The electrophilic nature of the aldehyde group makes it a target for reaction with nucleophilic cellular components, such as the sulfhydryl groups on cysteine residues within proteins or glutathione. nih.gov This reactivity could lead to its covalent binding to intracellular proteins, effectively sequestering the molecule and influencing its steady-state distribution. Further empirical studies utilizing methods like the parallel artificial membrane permeability assay (PAMPA) or cellular models such as Caco-2 or bEnd3 cells would be required to quantify its permeability and map its precise intracellular localization. nih.govnih.gov

Exploration of Biological Transformations and Metabolites (In Vitro)

The in vitro biological transformation of this compound is anticipated to proceed through established metabolic pathways for aliphatic aldehydes and thioethers. These transformations primarily involve oxidation and conjugation reactions, which can be studied using in vitro systems like liver microsomes, S9 fractions, or cultured hepatocytes.

Oxidation: The two primary sites for oxidation on the molecule are the aldehyde functional group and the sulfur atom of the thioether linkage.

Aldehyde Oxidation: The aldehyde group is highly susceptible to oxidation by cytosolic enzymes, particularly aldehyde dehydrogenases (ALDHs), to yield the corresponding carboxylic acid, 3-(Butylthio)propionic acid . This is a major detoxification pathway for many endogenous and exogenous aldehydes. nih.gov

Sulfur Oxidation: The sulfur atom can be oxidized by microsomal enzymes, such as cytochrome P450 (CYP) and flavin-containing monooxygenases (FMOs). This enzymatic action would result in the formation of 3-(Butylsulfinyl)propionaldehyde (the sulfoxide) and, upon further oxidation, 3-(Butylsulfonyl)propionaldehyde (the sulfone).

Conjugation: The electrophilic aldehyde can also undergo conjugation with endogenous nucleophiles.

Glutathione Conjugation: A significant pathway for aldehyde metabolism is its reaction with glutathione (GSH), a process that can be spontaneous or catalyzed by glutathione S-transferases (GSTs). This would lead to the formation of a thiohemiacetal conjugate, which can undergo further metabolic processing.

The table below outlines the probable metabolites resulting from these in vitro transformations.

Table 1: Potential In Vitro Metabolites of this compound

| Precursor Compound | Metabolic Pathway | Potential Metabolite |

|---|---|---|

| This compound | Aldehyde Oxidation | 3-(Butylthio)propionic acid |

| This compound | S-Oxidation | 3-(Butylsulfinyl)propionaldehyde |

| 3-(Butylsulfinyl)propionaldehyde | S-Oxidation | 3-(Butylsulfonyl)propionaldehyde |

Role of 3 Butylthio Propionaldehyde in Synthetic Organic Chemistry and Materials Science

Precursor for Heterocyclic Compound Synthesis

In principle, the bifunctional nature of 3-(butylthio)propionaldehyde, possessing both an aldehyde and a thioether group, makes it a potential candidate for the synthesis of sulfur-containing heterocyclic compounds. The aldehyde functionality can participate in condensation reactions, while the thioether moiety could be involved in cyclization processes, potentially after oxidation to a more reactive sulfoxide (B87167) or sulfone.

For instance, reactions with nitrogen-containing nucleophiles could theoretically lead to the formation of thiazole (B1198619) or thiophene (B33073) derivatives, which are important scaffolds in medicinal chemistry and materials science. However, no specific examples of such transformations using this compound have been reported in the surveyed literature.

Table 1: Potential Heterocyclic Systems from this compound

| Heterocyclic System | Potential Reaction Type | Status of Research |

|---|---|---|

| Thiazoles | Condensation with a source of ammonia (B1221849) and a suitable oxidizing agent | Not reported |

| Thiophenes | Intramolecular cyclization following functionalization of the aldehyde | Not reported |

Building Block for Polymer and Oligomer Architectures

The aldehyde group of this compound could theoretically be utilized in polymerization reactions. For example, it could undergo polycondensation with suitable co-monomers to form polyesters or polyacetals. The presence of the butylthio- side chain would impart specific properties to the resulting polymer, such as increased hydrophobicity and potentially altered thermal and mechanical characteristics.

Despite this potential, a review of the literature did not yield any studies on the polymerization of this compound or its incorporation into oligomeric structures. The specific influence of the butylthio- group on polymer properties remains an unexplored area of research.

Ligand or Catalyst Component in Transition Metal Catalysis

The sulfur atom in the thioether group of this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. Coordination of the sulfur atom to a metal center could influence the catalytic activity and selectivity of the metal complex. The aldehyde functionality could also play a role in directing the catalyst to a specific site on a substrate.

However, there is no evidence in the scientific literature of this compound being employed as a ligand or a component of a catalyst system in transition metal catalysis. The synthesis and catalytic application of metal complexes bearing this specific ligand have not been described.

Intermediate in the Preparation of Advanced Functional Materials

The unique combination of a reactive aldehyde and a polarizable thioether suggests that this compound could serve as an intermediate in the synthesis of advanced functional materials. For example, it could be a building block for materials with specific optical or electronic properties, where the sulfur atom could play a role in charge transport or interaction with light.

Nevertheless, a thorough search of scientific databases and patent literature did not uncover any instances where this compound is used as an intermediate in the preparation of functional materials. Its potential in this area is, at present, entirely speculative.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thiazole |

| Thiophene |

| Thiopyran |

| Polyester |

Emerging Research Frontiers and Future Perspectives on 3 Butylthio Propionaldehyde

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and reactivity prediction. mdpi.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes for novel substrates. nih.gov For a molecule like 3-(Butylthio)propionaldehyde, AI and ML could offer significant advantages in both its synthesis and the prediction of its subsequent reactions.

Furthermore, the reactivity of this compound's distinct functional groups—the aldehyde and the thioether—can be modeled. Aldehydes are known for their susceptibility to nucleophilic addition, and their reactivity is influenced by steric and electronic factors. unizin.orglibretexts.org The thioether group can undergo oxidation to sulfoxides and sulfones. masterorganicchemistry.com ML algorithms could predict the chemoselectivity of reactions, forecasting whether a given reagent will preferentially react with the aldehyde or the thioether group under specific conditions. This predictive power would be invaluable for designing complex reaction sequences where this compound is a building block.

The development of reliable predictive models faces challenges, including the need for large, high-quality datasets for training. nih.gov The accuracy of predictions is highly dependent on the data used to train the models, and a lack of specific data on thioether aldehydes could be a limitation. mdpi.com

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which focuses on non-covalent interactions, offers a framework for designing complex, self-assembling systems. The functional groups of this compound provide potential sites for such interactions, suggesting its utility as a building block in supramolecular architectures.

The aldehyde group can participate in hydrogen bonding, a key interaction in directing self-assembly. youtube.com The thioether linkage, with its polarizable sulfur atom, can also engage in non-covalent interactions, including coordination with metal ions and participation in S···π interactions. nih.govacs.org The interplay between these groups could lead to the formation of well-defined supramolecular structures. For instance, the linear nature of the butyl chain combined with the specific interactions of the functional groups could direct the assembly of this molecule into organized monolayers or other ordered structures. nih.gov

The self-assembly of thioethers on surfaces like gold is a well-studied phenomenon, and the principles governing these interactions could be applied to this compound. nih.gov The aldehyde functionality adds another dimension, potentially allowing for secondary modifications or the creation of reactive surfaces. The combination of metal-organic self-assembly and the reactivity of the aldehyde has been shown to create complex structures. researchgate.net

A significant research gap exists in understanding how the combination of an aldehyde and a thioether in a single, flexible molecule influences self-assembly. Research would be needed to elucidate the balance of intermolecular forces and the resulting supramolecular architectures.

Potential as a Probe in Advanced Mechanistic Biological Research

Small molecules with reactive functional groups are invaluable tools for probing biological processes. numberanalytics.com The dual functionality of this compound presents an intriguing possibility for its use as a chemical probe in mechanistic studies.

Aldehydes are known to react with biological nucleophiles, such as the amino groups of lysine (B10760008) residues in proteins. nih.govacs.org This reactivity has been harnessed to develop fluorescent probes for detecting aldehydes in living systems. rsc.org The thioether moiety can also be a target for biological processes, and sulfur-based compounds have been used as mechanistic probes for enzymes. nih.govnih.gov

The presence of both functional groups could allow for a "two-pronged" approach to probing biological systems. For example, the thioether could mediate localization to a specific cellular environment, while the aldehyde acts as a reactive handle to covalently label nearby biomolecules. The inherent reactivity of aldehydes is significant in various physiological and pathological processes, and understanding their roles is an active area of research. creative-proteomics.comnih.gov

Developing this compound as a biological probe would require overcoming several challenges. These include ensuring cell permeability, managing potential cytotoxicity, and achieving high specificity for the intended biological target. numberanalytics.comnih.gov The stability and bioavailability of the probe would also be critical factors to address. numberanalytics.com

Addressing Remaining Research Gaps and Challenges

The exploration of this compound in these emerging fields is currently in a nascent, conceptual stage. Several overarching research gaps and challenges must be addressed to realize its potential.

A primary challenge is the lack of fundamental research on this specific compound in the contexts discussed. While general principles can be extrapolated, experimental validation is crucial. For AI and ML applications, the generation of a specific and detailed dataset on the synthesis and reactivity of this compound would be necessary to build accurate predictive models. youtube.com

In supramolecular chemistry, a key challenge is to understand and control the intricate balance of non-covalent interactions. The conformational flexibility of the butyl chain adds a layer of complexity to predicting and achieving desired self-assembled structures. nih.gov

For its application as a biological probe, significant research would be needed to understand its interaction with complex biological systems. This includes studies on its metabolism, potential off-target effects, and the precise nature of its interactions with biomolecules. nih.govmdpi.com The development of any small molecule for biological applications faces the hurdles of specificity, stability, and bioavailability. numberanalytics.com

Q & A

Q. What precautions are essential for handling this compound in air-sensitive reactions?

- Answer : Use Schlenk lines or gloveboxes for oxygen-free environments. Equip reactors with cold traps to condense vapors (bp ~165°C ). Monitor airborne concentrations with real-time sensors (e.g., PID detectors) to ensure compliance with OSHA exposure limits (TLV-TWA 0.1 ppm ).

Data Contradiction Analysis

Q. How to address conflicting reports on this compound’s stability in aqueous solutions?

Q. Why do catalytic oxidation studies of this compound yield inconsistent sulfoxide/sulfone ratios?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.